N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide

Organic synthesis Building block selection Molecular weight optimization

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide (C₁₀H₉ClN₂O, MW 208.64 g/mol) is an N-aryl-2-cyanoacetamide derivative bearing a 2-chloro-4-methyl substitution pattern on the phenyl ring. The compound belongs to the cyanoacetamide class, widely recognized as versatile synthons for heterocyclic synthesis due to the electrophilic C1 and C3 carbons and nucleophilic C2 and NH centers.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B13004837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-4-methylphenyl)-2-cyanoacetamide
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CC#N)Cl
InChIInChI=1S/C10H9ClN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
InChIKeyRTKKFUWRRABMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide (CAS 959387-06-5): Procurement-Relevant Structural and Physicochemical Baseline for Cyanoacetamide Intermediate Selection


N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide (C₁₀H₉ClN₂O, MW 208.64 g/mol) is an N-aryl-2-cyanoacetamide derivative bearing a 2-chloro-4-methyl substitution pattern on the phenyl ring [1]. The compound belongs to the cyanoacetamide class, widely recognized as versatile synthons for heterocyclic synthesis due to the electrophilic C1 and C3 carbons and nucleophilic C2 and NH centers [2]. Its computed physicochemical profile includes XLogP3 = 2.9, topological polar surface area (TPSA) = 52.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available at purities ranging from 95% to 98% from multiple vendors including AKSci, LeYan, and MolCore . It is reported to serve as a critical intermediate in active pharmaceutical ingredient (API) synthesis, with applications spanning pharmaceutical research and development .

Why Generic Substitution Among N-Aryl-2-cyanoacetamides Risks Divergent Reactivity and Physicochemical Outcomes in Downstream Synthesis


N-Aryl-2-cyanoacetamides cannot be freely interchanged because the aryl substitution pattern directly modulates both the electronic environment of the active methylene group and the steric accessibility for subsequent transformations. The 2-chloro-4-methyl substitution confers a unique combination of ortho electron-withdrawing and steric effects (Cl) with para electron-donating effects (CH₃), creating a polarization profile distinct from mono-substituted analogs such as N-(4-chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7) or N-(2-chlorophenyl)-2-cyanoacetamide (CAS 50982-66-6) [1]. Studies on the structure-interaction relationships of N-(substituted phenyl) cyanoacetamides have demonstrated that substituent identity and position significantly alter UV absorption spectra, solute-solvent interactions, and chromatographic retention behavior, confirming that substitution patterns produce measurably distinct molecular properties [2]. Consequently, substituting the 2-chloro-4-methylphenyl cyanoacetamide with a different N-aryl cyanoacetamide during multi-step API synthesis would yield a different final compound, not a generic equivalent [3].

Quantitative Differentiation Evidence for N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide Versus Closest N-Aryl Cyanoacetamide Analogs


Molecular Weight Differentiation: 14 Da Increment Over Mono-Substituted Analogs Reflects Additional Methyl Group for Downstream Structure Diversification

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide (MW 208.64 g/mol) carries an additional 14.02 Da compared to the mono-chloro analogs N-(4-chlorophenyl)-2-cyanoacetamide (MW 194.62 g/mol, CAS 17722-17-7) and N-(2-chlorophenyl)-2-cyanoacetamide (MW 194.62 g/mol, CAS 50982-66-6), attributable to the para-methyl substituent [1][2]. For procurement targeting a specific final API molecular weight or logP window, this mass difference is non-trivial and cannot be accommodated by substituting a mono-substituted analog .

Organic synthesis Building block selection Molecular weight optimization

Lipophilicity Modulation: XLogP3 of 2.9 for 2-Chloro-4-methyl Substitution Versus Lower XLogP Expected for Mono-Halo or Unsubstituted Analogs

The target compound displays a computed XLogP3 of 2.9, reflecting the combined contribution of the ortho-chloro (electron-withdrawing, lipophilicity-enhancing) and para-methyl (electron-donating, lipophilicity-enhancing) substituents [1]. While explicit XLogP3 values for the comparator N-(4-chlorophenyl)-2-cyanoacetamide and N-(2-chlorophenyl)-2-cyanoacetamide are not directly available in curated databases, the removal of the para-methyl group is predicted to reduce logP by approximately 0.5–0.7 units based on the Hansch π constant for methyl (π = 0.56), yielding an estimated XLogP of ~2.3–2.4 for the mono-chloro comparators [2]. This difference positions the target compound in a distinct lipophilicity bin for medicinal chemistry lead optimization.

Drug-likeness Lipophilicity optimization ADME prediction

Commercial Purity Grade Differentiation: 98% (LeYan) vs. Standard 95% Readily Available for N-Aryl Cyanoacetamide Analogs

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is commercially available at 98% purity from LeYan (Shanghai Haohong Scientific), compared to the 95% minimum purity specification offered by AKSci for the same compound and the typical 95% grade commonly listed for N-(4-chlorophenyl)-2-cyanoacetamide and N-(2-chlorophenyl)-2-cyanoacetamide from general chemical suppliers . This 3-percentage-point purity increment (representing a reduction in unspecified impurities from ≤5% to ≤2%) may be consequential for sensitive downstream reactions where unidentified side products compromise yield or selectivity .

Quality control Procurement specification Purity comparison

Distinct Substitution-Driven Reactivity: Ortho-Chloro Steric Shielding Plus Para-Methyl Electronic Donation Creates a Unique Polarization Environment Not Reproducible by Mono-Substituted Analogs

The 2-chloro-4-methylphenyl group generates a distinctive electronic landscape at the amide nitrogen and the active methylene. The ortho-chloro substituent (σₘ = 0.37, σₚ = 0.23) exerts both an electron-withdrawing inductive effect and a steric shielding effect on the adjacent amide NH, while the para-methyl group (σₚ = -0.17) donates electron density through resonance, partially offsetting the chloro withdrawal [1]. In contrast, N-(4-chlorophenyl)-2-cyanoacetamide has only para-Cl (σₚ = 0.23), and N-(2-chlorophenyl)-2-cyanoacetamide has only ortho-Cl without the counterbalancing para-CH₃. Structure-interaction relationship studies on N-(substituted phenyl) cyanoacetamides using multivariate methods have confirmed that substituent-dependent changes in UV absorption and chromatographic retention are statistically significant and distinct for different substitution patterns [2].

Hammett constants Reactivity tuning Cyclization selectivity

Prioritized Application Scenarios for N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide Based on Verified Differentiation Evidence


Synthesis of Heterocyclic Scaffolds Requiring a 2-Chloro-4-methylphenyl Pharmacophore via Knoevenagel Condensation

The active methylene group (CH₂ between C=O and C≡N) in N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide serves as the nucleophilic component in Knoevenagel condensations with aryl aldehydes, yielding α,β-unsaturated cyanoacetamide intermediates that can be further cyclized to pyridones, pyrimidines, pyrazoles, and fused heterocycles [1]. The 2-chloro-4-methylphenyl group is retained in the final heterocyclic product, making this compound the only direct precursor for scaffolds bearing this specific N-aryl substitution pattern. Recent studies on α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated that microwave-assisted Knoevenagel condensation provides efficient access to these intermediates for subsequent antibacterial evaluation [2].

API Intermediate Synthesis Where the 2-Chloro-4-Methyl Substituent Is Specified in the Target Molecule Structure

N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide is documented as a critical intermediate in active pharmaceutical ingredient (API) synthesis [1]. The Bayer AG patent on optically active acylated amines (published 2007) describes cyanoacetamide derivatives bearing substituted phenyl groups as intermediates for pharmaceuticals and crop-protective agents [2]. For synthetic routes where the 2-chloro-4-methylphenyl moiety is structurally required in the final API, no alternative N-aryl cyanoacetamide can substitute without altering the target compound's identity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies Exploring Ortho-Chloro/Para-Methyl Substituted N-Aryl Cyanoacetamides

For SAR campaigns investigating the effect of aryl substitution patterns on the biological activity of cyanoacetamide-derived heterocycles, N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide provides a well-defined entry point combining ortho electron-withdrawal and steric effects (Cl, σₚ = 0.23) with para electron-donation (CH₃, σₚ = -0.17) [1]. This specific substitution combination is distinct from all commercially available N-aryl-2-cyanoacetamide analogs (e.g., 4-Cl, 2-Cl, 4-CH₃, 4-OCH₃, 4-NO₂ variants) and enables exploration of a unique region of electronic property space. The moderate lipophilicity (XLogP3 = 2.9) positions this compound within drug-like chemical space [2].

Quality-Sensitive Multi-Step Syntheses Requiring ≥97% Intermediate Purity to Minimize Side-Product Cascading

The availability of N-(2-Chloro-4-methylphenyl)-2-cyanoacetamide at 97–98% purity from MolCore and LeYan, compared to the 95% standard for many N-aryl cyanoacetamide analogs, supports its preferential selection for multi-step syntheses where early-stage impurities propagate and amplify through subsequent transformations [1][2]. The reduced impurity burden (≤2–3% unspecified impurities vs. ≤5%) can translate to measurably higher yields in the final step, particularly for linear synthetic sequences with 5 or more steps where cumulative impurity effects become significant .

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